Dodec-4-YN-2-amine

Description

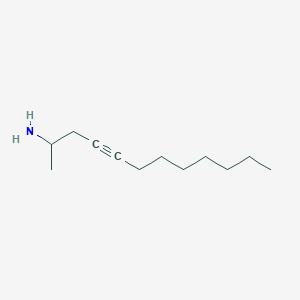

Dodec-4-YN-2-amine is a primary amine characterized by a 12-carbon aliphatic chain with a triple bond (alkyne) at the fourth position and an amine group (-NH₂) at the second position. Its molecular formula is inferred as C₁₂H₂₃N, distinguishing it from saturated or aromatic amines. The alkyne moiety enables participation in click chemistry (e.g., azide-alkyne cycloaddition), while the amine group facilitates nucleophilic reactions or salt formation.

For instance, dodecylamine (C₁₂H₂₇N), a saturated primary amine, is widely used as a polymer additive , while aromatic amines like 2,2-diphenylethan-1-amine are employed in drug synthesis .

Properties

CAS No. |

138769-82-1 |

|---|---|

Molecular Formula |

C12H23N |

Molecular Weight |

181.32 g/mol |

IUPAC Name |

dodec-4-yn-2-amine |

InChI |

InChI=1S/C12H23N/c1-3-4-5-6-7-8-9-10-11-12(2)13/h12H,3-8,11,13H2,1-2H3 |

InChI Key |

DUFOCIZMBFEYQT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC#CCC(C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dodec-4-YN-2-amine typically involves the following steps:

Alkyne Formation: The initial step involves the formation of the alkyne group. This can be achieved through the dehydrohalogenation of a suitable dihalide precursor using a strong base such as sodium amide (NaNH2).

Amine Introduction: The next step is the introduction of the amine group. This can be done through nucleophilic substitution reactions where an appropriate amine source, such as ammonia or an amine derivative, reacts with a halogenated alkyne.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the catalytic hydrogenation of nitriles to amines using transition metal catalysts. This method offers high yields and selectivity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Dodec-4-YN-2-amine undergoes various chemical reactions, including:

Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or ozone (O3).

Reduction: The alkyne can be reduced to alkanes or alkenes using hydrogenation reactions with catalysts like palladium on carbon (Pd/C).

Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, imines, or other nitrogen-containing compounds.

Common Reagents and Conditions

Oxidation: KMnO4, O3

Reduction: H2 with Pd/C

Substitution: Various alkyl halides, acyl chlorides

Major Products

Oxidation: Diketones, carboxylic acids

Reduction: Alkanes, alkenes

Substitution: Amides, imines

Scientific Research Applications

Dodec-4-YN-2-amine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

Industry: It is used in the production of polymers, coatings, and other materials with specialized properties.

Mechanism of Action

The mechanism by which Dodec-4-YN-2-amine exerts its effects depends on its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the alkyne group can participate in cycloaddition reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Observations :

Physicochemical Properties

Key Observations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.